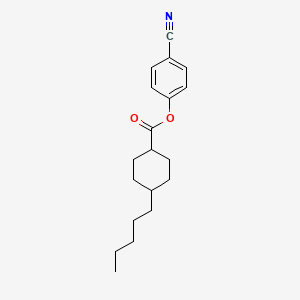
Malato de dipotasio
Descripción general
Descripción
Dipotassium malate (DKM) is an organic compound composed of two potassium atoms and one malic acid molecule. It is a white, odorless, crystalline solid with a molecular formula of C4H4K2O5. DKM is widely used in the food and beverage industry, as a preservative and flavor enhancer, and in pharmaceuticals, as an excipient, taste masking agent, and solubilizing agent. DKM also has a number of potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Aditivo Alimentario
El malato de dipotasio se usa ampliamente como aditivo alimentario. Tiene el número E E351 y se usa como regulador de la acidez o acidulante en varios productos alimenticios como vegetales enlatados, sopas, salsas, productos de frutas y bebidas gaseosas .
Antioxidante
Además de su función como regulador de la acidez, el this compound también actúa como antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Agente Saborizante
El this compound se usa como agente saborizante en productos alimenticios . Puede mejorar el sabor y el aroma de los alimentos, haciéndolos más atractivos para los consumidores.
Transporte de Nitratos en Plantas
El this compound juega un papel crucial en el transporte de nitratos desde las raíces de una planta hasta sus hojas . Es la sal que se transporta desde las hojas hasta la raíz. En la raíz, el malato de potasio se oxida a carbonato de potasio, luego se convierte en nitrato de potasio por el nitrato del suelo y se transporta de regreso a las hojas .
Factor de Riesgo en el Manejo Dietético de la Enfermedad Renal Crónica (ERC)
Los aditivos de potasio, incluido el this compound, están ampliamente distribuidos en los alimentos procesados y, por lo tanto, representan un riesgo de fuentes ocultas de potasio en el manejo dietético de la ERC . Esto podría ser realmente útil para desarrollar herramientas educativas para pacientes con ERC .
Biofertilizante
El uso de microbios solubilizadores de potasio como biofertilizantes puede ser la solución esperada para aumentar la productividad de los cultivos, las preocupaciones relacionadas con la aplicación de fertilizantes químicos y la disminución de los recursos de la tierra . El potasio (K) juega un papel clave en el crecimiento de las plantas, la resistencia al estrés, el metabolismo, el desarrollo y la reproducción .
Mecanismo De Acción
Target of Action
Dipotassium malate, the potassium salt of malic acid, primarily targets the biochemical pathways in plants and algae . It plays a crucial role in the transport of nitrate from the roots of a plant to the leaves .
Mode of Action
Dipotassium malate acts as a transporter molecule in plants. It carries nitrate from the roots to the leaves of the plant. At the root, dipotassium malate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Biochemical Pathways
Dipotassium malate is involved in the malate-aspartate shuttle, a biochemical system for translocating electrons produced during glycolysis across the semipermeable inner membrane of the mitochondrion for oxidative phosphorylation in eukaryotes . It also plays a role in the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .
Pharmacokinetics
It is known that it is highly water-soluble , which may influence its bioavailability and distribution within the organism.
Result of Action
The primary result of dipotassium malate’s action is the successful transport of nitrate from the roots to the leaves of a plant. This process is essential for the plant’s nutrient uptake and overall health .
Action Environment
The action of dipotassium malate is influenced by environmental factors such as soil nitrate levels and the presence of water, given its role in nitrate transport and its water solubility
Análisis Bioquímico
Biochemical Properties
Dipotassium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). This compound interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate. Additionally, dipotassium malate interacts with fumarase, facilitating the hydration of fumarate to malate. These interactions are crucial for the production of energy in the form of adenosine triphosphate (ATP) within cells .
Cellular Effects
Dipotassium malate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular pH and osmotic balance. By participating in the citric acid cycle, dipotassium malate contributes to the production of ATP, which is essential for cellular energy. Furthermore, it affects the expression of genes involved in metabolic pathways, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, dipotassium malate exerts its effects through several mechanisms. It binds to specific enzymes, such as malate dehydrogenase, and facilitates the conversion of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is then used in the electron transport chain to generate ATP. Additionally, dipotassium malate can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium malate can vary over time. The stability of dipotassium malate is influenced by factors such as temperature, pH, and the presence of other compounds. Over time, dipotassium malate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that dipotassium malate can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .
Dosage Effects in Animal Models
The effects of dipotassium malate in animal models are dose-dependent. At low doses, dipotassium malate can enhance metabolic activity and improve energy production. At high doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of dipotassium malate are outweighed by its potential toxicity .
Metabolic Pathways
Dipotassium malate is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle. In the citric acid cycle, it is converted to oxaloacetate by malate dehydrogenase. In the glyoxylate cycle, dipotassium malate is converted to glyoxylate and acetyl-CoA. The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, playing a crucial role in cellular respiration .
Transport and Distribution
Within cells, dipotassium malate is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters, such as dicarboxylate transporters. Once inside the cell, dipotassium malate can be localized to different cellular compartments, including the cytosol and mitochondria. Its distribution is influenced by factors such as cellular energy demand and metabolic state .
Subcellular Localization
Dipotassium malate is primarily localized in the cytosol and mitochondria. In the cytosol, it participates in metabolic pathways such as glycolysis and the citric acid cycle. In the mitochondria, dipotassium malate plays a crucial role in the production of ATP through oxidative phosphorylation. The subcellular localization of dipotassium malate is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Propiedades
| { "Design of the Synthesis Pathway": "Dipotassium malate can be synthesized by reacting malic acid with potassium hydroxide in water.", "Starting Materials": [ "Malic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add malic acid to water and stir until dissolved", "Slowly add potassium hydroxide to the malic acid solution while stirring", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated dipotassium malate", "Wash the precipitate with cold water and dry in a vacuum oven" ] } | |
Número CAS |
585-09-1 |
Fórmula molecular |
C4H6KO5 |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
dipotassium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |
Clave InChI |
VXUDZHAEAWUUPX-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+] |
SMILES canónico |
C(C(C(=O)O)O)C(=O)O.[K] |
Otros números CAS |
585-09-1 |
Descripción física |
Colourless or almost colourless aqueous solution |
Números CAS relacionados |
4675-64-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of dipotassium malate, and how was this information used in scientific research?
A1: Dipotassium malate is an organic salt derived from malic acid, a dicarboxylic acid found naturally in fruits like apples. While the provided abstracts do not detail the exact molecular formula and weight of dipotassium malate, they highlight its use in nuclear magnetic resonance (NMR) studies. One study investigated the dipotassium malate's ABX proton spin system using NMR double resonance techniques []. Researchers used this spectroscopic data, alongside density matrix calculations, to determine the relative signs of coupling constants within the molecule. This type of analysis provides valuable insights into the molecule's three-dimensional structure and the interactions between its atoms.
Q2: Can you elaborate on the specific application of dipotassium malate in electromembrane processes as mentioned in one of the research papers?
A2: One of the research papers focuses on the conversion of dipotassium malate to malic acid using electromembrane processes []. While the abstract doesn't provide specific details about the process, it suggests that dipotassium malate can be used as a starting material for the sustainable production of malic acid. Electromembrane processes, known for their efficiency and environmental friendliness, likely utilize ion exchange membranes to separate and concentrate malic acid from the dipotassium salt. This approach could offer advantages over traditional chemical conversion methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



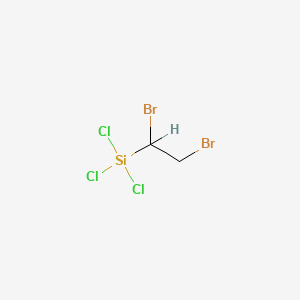
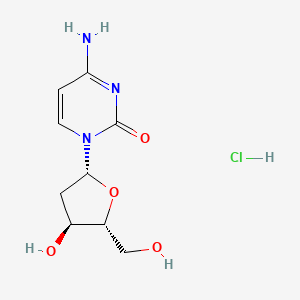

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)
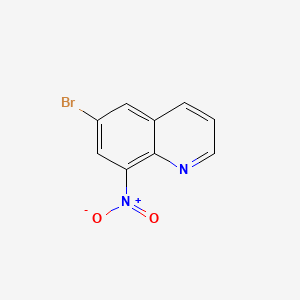
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)
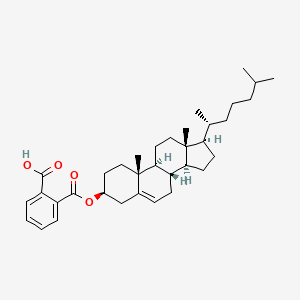
![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)
